molecular formula C15H19N3O3S2 B2688916 (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 851863-58-6

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2688916
CAS No.: 851863-58-6
M. Wt: 353.46
InChI Key: BLBGAQCVANDBRU-UHFFFAOYSA-N
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Description

This compound features a methanone core bridged between a 4,5-dihydroimidazole ring substituted with a methylthio (-SMe) group and a phenyl ring modified with a pyrrolidin-1-ylsulfonyl moiety. The methylthio group may act as a hydrogen bond acceptor or influence lipophilicity, while the pyrrolidinylsulfonyl substituent on the phenyl ring likely improves solubility due to the polar sulfonyl group and the basic pyrrolidine nitrogen .

Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-22-15-16-8-11-18(15)14(19)12-4-6-13(7-5-12)23(20,21)17-9-2-3-10-17/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBGAQCVANDBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the formation of the core imidazole structure followed by functionalization with methylthio and pyrrolidin-1-ylsulfonyl groups. Specific reagents and catalysts such as sulfur-containing compounds and sulfonyl chlorides are used under controlled conditions to facilitate these transformations.

Industrial Production Methods: For large-scale production, industrial methods may include batch or continuous flow reactors to optimize yield and purity. These methods emphasize the importance of precise temperature control, solvent selection, and reaction time to ensure consistency and efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions including:

  • Oxidation: Transformation of the methylthio group to sulfoxide or sulfone derivatives.

  • Reduction: Hydrogenation of the imidazole ring to produce dihydro derivatives.

  • Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or imidazole moieties.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas with palladium catalyst), and halogenated compounds for substitution reactions are commonly used under appropriate conditions.

Major Products Formed: The major products from these reactions typically include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have synthesized various substituted phenyl imidazole derivatives and evaluated their antibacterial and antifungal activities. Specific compounds showed promising results comparable to standard antibiotics. Notably, compounds with electron-withdrawing groups exhibited enhanced antimicrobial efficacy, suggesting that structural modifications can optimize activity against bacterial strains and fungi .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundActivity TypeMIC (µg/mL)
Compound 15Antibacterial10
Compound 17Antibacterial15
Compound 24Antifungal5
Compound 26Antifungal3

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. In a study focusing on cyclooxygenase (COX) inhibition, several imidazole derivatives were synthesized and tested for their ability to inhibit COX enzymes, which play a crucial role in inflammation pathways. Certain derivatives exhibited selective inhibition of COX-II, indicating potential for developing anti-inflammatory drugs with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX Inhibition Potency of Selected Compounds

CompoundCOX-I Inhibition (%)COX-II Inhibition (%)IC50 (µM)
PYZ1840707.07
PYZ1930>705.01
PYZ20206010.00

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied, with various compounds showing cytotoxic effects against different cancer cell lines. One notable study evaluated the activity of a series of imidazole derivatives against rat glioma (C6) and human liver cancer (HepG2) cell lines using the MTT assay. The results indicated that specific compounds exhibited significant cytotoxicity, highlighting their potential as anticancer agents .

Table 3: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

CompoundC6 IC50 (µM)HepG2 IC50 (µM)
Compound 20a27.0 ± 1.4150.0 ± 5.0
Compound 20b20 ± 2.026.33 ± 1.53
Compound 20g15.67 ± 2.5258.33 ± 2.89

Mechanism of Action

The compound's mechanism of action can involve interaction with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. Pathways involved may include signaling cascades or metabolic routes impacted by the compound's presence and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, highlighting key differences in substituents, synthesis, and properties:

Compound Name Imidazole Substituents Phenyl Substituents Molecular Weight (approx.) Key Properties/Activities Synthesis Method
Target Compound : (2-(Methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone 2-Methylthio, 4,5-dihydroimidazole 4-(Pyrrolidin-1-ylsulfonyl) ~407 g/mol Enhanced solubility (pyrrolidine), moderate lipophilicity (methylthio) Likely via sulfonylation of 4-aminophenyl intermediate followed by coupling
2-(4-Chlorophenyl)-1-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethanone 2-Methylthio, 4,5-dihydroimidazole 4-Chloro ~325 g/mol Associated with CRHBPHUMAN, MRP1HUMAN receptors; higher lipophilicity (Cl substituent) Chlorination of phenyl precursor, imidazole coupling
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole 2-(Trifluoromethyl), 4,5-diphenyl N/A (trifluoromethyl on imidazole) ~408 g/mol Electron-withdrawing CF3 group may enhance metabolic stability Multi-component condensation
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole 4,5-Di(2-pyridyl) 4-Hydroxy ~356 g/mol Chemiluminescent properties; pyridyl groups enable metal coordination Condensation of benzil derivatives with aldehydes
2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol 4-(4-Fluorophenyl), 5-(2-fluoropyridinyl) N/A (thioethanol side chain) ~363 g/mol p38α kinase inhibition; fluorinated groups improve bioavailability Nucleophilic substitution

Key Structural and Functional Insights:

Imidazole Core Modifications: Saturation (4,5-dihydroimidazole vs. aromatic imidazole): The target compound’s dihydroimidazole ring may reduce aromatic interactions but improve metabolic stability compared to fully unsaturated analogs like 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole .

Phenyl Ring Modifications: The pyrrolidinylsulfonyl group in the target compound contrasts with simpler substituents like chloro () or hydroxy ().

Biological Implications: Fluorinated analogs (e.g., ) demonstrate improved target engagement (e.g., kinase inhibition) due to fluorine’s electronegativity and metabolic resistance. The target compound lacks fluorine but compensates with a sulfonyl group for polarity .

Biological Activity

The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule notable for its potential biological activities. It features an imidazole ring, a pyrrolidine ring, and a phenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 268.34 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit various biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives are known for their effectiveness against bacterial and fungal strains. Studies suggest that the presence of the methylthio group enhances this activity by improving lipophilicity and membrane penetration.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with imidazole rings have been linked to increased apoptosis rates in cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with various biological targets:

  • Enzyme Inhibition : The imidazole moiety can interact with metal ions or participate in hydrogen bonding, influencing enzyme activity.
  • Receptor Modulation : The compound may bind to specific receptors involved in inflammatory responses or cell proliferation.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialImidazole derivativesEffective against various strains
Anticancer4-Phenyl-imidazol derivativesInduction of apoptosis in cancer cells
Anti-inflammatoryPyrrolidine-based compoundsModulation of inflammatory pathways

Case Study: Anticancer Activity

A study conducted on a series of imidazole derivatives demonstrated significant anticancer activity against multiple human cancer cell lines (e.g., MCF-7, HT-29). The most potent derivative showed an IC50_{50} value comparable to standard chemotherapeutics like doxorubicin, indicating strong potential for further development as an anticancer agent .

Q & A

Q. What are the key synthetic steps and intermediates for preparing the compound?

The synthesis involves:

  • Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature .
  • Thioether linkage : Reaction of methylthiol with a benzyl chloride derivative using a base (e.g., NaH) in aprotic solvents like THF .
  • Sulfonyl group introduction : Coupling pyrrolidine-1-sulfonyl chloride with a phenyl intermediate via nucleophilic substitution .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) ensures >95% purity .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

  • NMR (¹H/¹³C): Confirms regiochemistry of the imidazole ring and sulfonyl group placement .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z ~464) .
  • HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column) .

Q. How does the compound’s solubility profile impact biological testing?

The compound exhibits moderate aqueous solubility (0.5–1.2 mg/mL at pH 7.4) due to its polar sulfonyl and nonpolar methylthio groups. For cellular assays, DMSO is preferred as a solvent (stock solutions at 10 mM), with dilution in PBS to avoid cytotoxicity .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Identifies binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases, with Glide SP scoring suggesting strong hydrogen bonds at the sulfonyl and imidazole moieties .
  • MD simulations : Reveals stability in binding pockets (e.g., RMSD <2 Å over 100 ns) and highlights hydrophobic interactions from the pyrrolidine group .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h (yield improvement: 65% → 85%) .
  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in thioether formation (TOF up to 120 h⁻¹) .
  • Solvent optimization : Switching from THF to DMF increases sulfonation yield by 20% due to better sulfonyl chloride solubility .

Q. What structural modifications improve the compound’s pharmacokinetic properties?

  • Methylthio → sulfone oxidation : Increases metabolic stability (t₁/₂ in liver microsomes: 2 h → 6 h) but reduces cell permeability (Papp <5 × 10⁻⁶ cm/s) .
  • Pyrrolidine substitution : Replacing pyrrolidine with piperidine enhances blood-brain barrier penetration (logBB: −1.2 → −0.5) .

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

  • Variability in assay conditions : For example, IC₅₀ values against MCF-7 cells range from 8–25 µM due to differences in serum concentration (5% vs. 10% FBS). Standardizing protocols (e.g., RPMI-1640, 72 h incubation) minimizes discrepancies .
  • Batch-to-batch impurity : Residual solvents (e.g., DCM) >0.1% can inhibit CYP450 enzymes. Strict QC via GC-MS is recommended .

Methodological Tables

Q. Table 1: Comparative Yields Under Different Synthesis Conditions

StepConventional Method (Yield)Optimized Method (Yield)Ref.
Imidazole formation55% (12 h, reflux)78% (MW, 2 h)
Sulfonation60% (THF, 24 h)82% (DMF, 12 h)

Q. Table 2: Biological Activity Against Common Targets

TargetAssay TypeIC₅₀/EC₅₀Ref.
COX-2Enzymatic0.8 µM
EGFR KinaseCell-free12 µM
Staphylococcus aureusMIC (broth)16 µg/mL

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